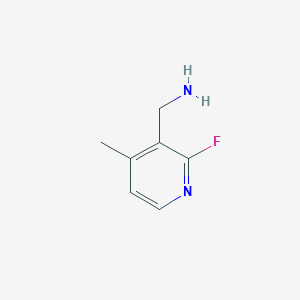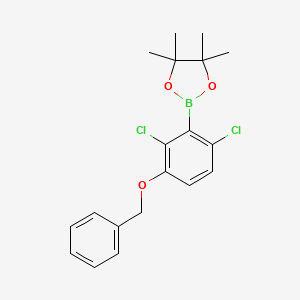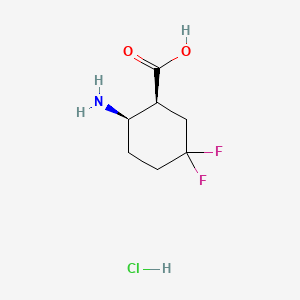
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a chromenyl group substituted with a bromine atom and a triisopropylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane typically involves the reaction of 3-bromo-2,2-dimethyl-2H-chromen-7-ol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted chromenyl derivatives.
Oxidation Reactions: Products include chromenyl ketones or aldehydes.
Reduction Reactions: Products include chromenyl alcohols or ethers.
科学的研究の応用
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of ((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is not fully understood. its biological activity is thought to be mediated through interactions with cellular proteins and enzymes. The bromine atom and the chromenyl group may play a role in binding to specific molecular targets, leading to the modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)trimethylsilane
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triethylsilane
- (3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triphenylsilane
Uniqueness
((3-bromo-2,2-dimethyl-2H-chromen-7-yl)oxy)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C20H31BrO2Si |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
(3-bromo-2,2-dimethylchromen-7-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31BrO2Si/c1-13(2)24(14(3)4,15(5)6)23-17-10-9-16-11-19(21)20(7,8)22-18(16)12-17/h9-15H,1-8H3 |
InChIキー |
YQOSYUGUASPIRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(C=C1)C=C(C(O2)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


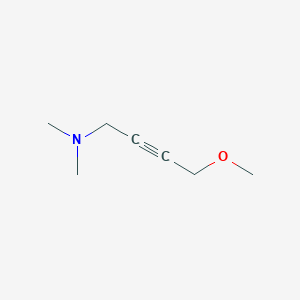
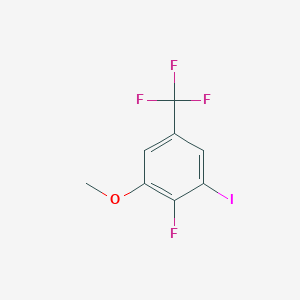
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)

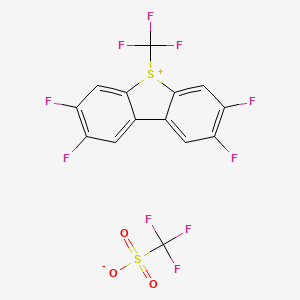


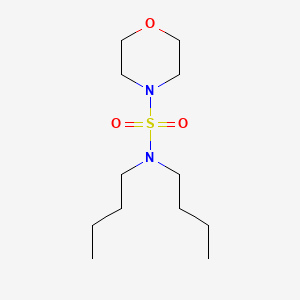
![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
